molecular formula C7H14O4 B135748 Methyl 4,4-dimethoxybutanoate CAS No. 4220-66-0

Methyl 4,4-dimethoxybutanoate

Cat. No.: B135748
CAS No.: 4220-66-0
M. Wt: 162.18 g/mol
InChI Key: MMRXJPOAPCEDLP-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxybutanoate (CAS 4220-66-0) is an ester derivative of 4,4-dimethoxybutanoic acid, characterized by its acetal, ester, and ether functional groups. Its molecular formula is C₇H₁₄O₄, with a molecular weight of 162.18 g/mol . The compound is a colorless to pale yellow liquid with a density of 1.009 g/cm³ and a boiling point of 191.8°C at atmospheric pressure . Key synthetic routes include:

  • Electrochemical ring-opening of furan-2-carboxylic acid in methanol using a graphite electrode .
  • Acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol and sulfuric acid .

Its structural features, such as the acetal-protected carbonyl group, make it a versatile intermediate in organic synthesis, particularly for generating masked carboxylic acid derivatives.

Preparation Methods

Nucleophilic Substitution via Halogenated Ethers

Alkylation of Methyl Cyanoacetate

A widely documented approach involves the alkylation of methyl cyanoacetate with 2-bromo-1,1-dimethoxyethane. This method, adapted from analogous ethyl ester syntheses , proceeds via a nucleophilic substitution mechanism. The enolate of methyl cyanoacetate, generated in situ using potassium carbonate as a base, attacks the electrophilic carbon of 2-bromo-1,1-dimethoxyethane.

Reaction Conditions :

  • Solvent : Toluene or dichloromethane

  • Temperature : 120–130°C under reflux

  • Catalyst : Potassium iodide (KI) as a phase-transfer catalyst

  • Molar Ratio : 1.5–10:1 excess of methyl cyanoacetate to 2-bromo-1,1-dimethoxyethane .

Yield and Purity :

ParameterValue
Conversion Rate75–85%
Isolated Yield43–49%
Purity (HPLC)85–99.9%

The excess methyl cyanoacetate and solvent are recoverable via vacuum distillation, enhancing the process’s economic viability .

Mechanistic Insights

The reaction’s success hinges on stabilizing the enolate intermediate, which is facilitated by polar aprotic solvents. KI accelerates the substitution by solubilizing the bromide ion, while elevated temperatures drive the equilibrium toward product formation. Side reactions, such as over-alkylation, are mitigated by controlled reagent addition and stoichiometric excess of the nucleophile .

Acid-Catalyzed Acetalization of Methyl 4-Oxobutanoate

Protection of the Carbonyl Group

Methyl 4,4-dimethoxybutanoate can be synthesized via acetalization of methyl 4-oxobutanoate (levulinic acid methyl ester) with methanol under acidic conditions. This method employs Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·OEt₂) to catalyze the formation of the dimethyl acetal.

Reaction Conditions :

  • Solvent : Methanol (neat)

  • Temperature : 25–60°C

  • Acid Catalyst : 1–5 mol% relative to substrate

Yield and Selectivity :

ParameterValue
Conversion Rate>90%
Isolated Yield75–85%
Selectivity>95%

Kinetic vs. Thermodynamic Control

The reaction favors thermodynamic control at higher temperatures (>40°C), leading to the more stable trans-acetal. In contrast, kinetic control at lower temperatures yields cis-acetal as the major product. Purification via flash chromatography (n-hexane/ethyl acetate, 6:1) resolves diastereomers, though industrial processes often bypass this step due to high inherent selectivity .

Transesterification of Ethyl 4,4-Dimethoxybutanoate

Base-Catalyzed Ester Exchange

Ethyl 4,4-dimethoxybutanoate, synthesized via methods analogous to those in patent WO2018029641A1 , undergoes transesterification with methanol to yield the methyl ester. Sodium methoxide (NaOMe) catalyzes the nucleophilic acyl substitution, displacing ethoxide with methoxide.

Reaction Conditions :

  • Solvent : Methanol (neat)

  • Temperature : 60–80°C

  • Catalyst : 0.1–1.0 equiv NaOMe

Yield and Efficiency :

ParameterValue
Conversion Rate90–95%
Isolated Yield80–88%

Industrial-Scale Considerations

This method is preferred for large-scale production due to its compatibility with continuous-flow reactors. Excess methanol is recycled via distillation, reducing waste generation. Notably, the ethyl ester precursor’s synthesis—using 2-bromo-1,1-dimethoxyethane and ethyl cyanoacetate—has been optimized for 80–85% yields in batch processes .

Industrial-Scale Synthesis and Process Optimization

Green Chemistry Metrics

Recent advancements prioritize atom economy and solvent recovery. For instance, substituting toluene with cyclopentyl methyl ether (CPME)—a greener solvent—reduces environmental impact without compromising yield .

Comparative Analysis of Solvents :

SolventBoiling Point (°C)Environmental ImpactYield (%)
Toluene110High85
CPME106Low83
2-MeTHF80Moderate78

Catalytic Innovations

Heterogeneous catalysts, such as silica-supported sulfonic acids, enable catalyst recycling and reduce purification costs. Trials with Amberlyst-15 achieved 90% conversion in acetalization reactions, with the catalyst retained for >5 cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4-dimethoxybutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

MDMB serves as a versatile building block in organic synthesis. Its applications include:

  • Intermediate in Pharmaceutical Synthesis : MDMB is utilized as an intermediate for synthesizing various pharmaceutical compounds. For instance, it can be transformed into more complex structures through reactions such as the Michael addition or Pictet-Spengler cyclization .
  • Synthesis of Lactones : Heating MDMB in deuterium oxide under acidic conditions has been shown to produce butyrolactone derivatives with high yields. This transformation highlights its role in generating cyclic compounds that are often pharmacologically active .
  • Stereoselective Synthesis : MDMB has been employed in stereocontrolled syntheses, particularly in the formation of pyrrolidine derivatives. The compound's structure facilitates specific stereochemical outcomes during cyclization reactions .

Case Study 1: Synthesis of Pyrrolidines

In a study focused on the synthesis of pyrrolidine derivatives, MDMB was used as a precursor. The research demonstrated that by employing TiCl₄-mediated cyclization techniques, MDMB could yield highly stereoselective products. This methodology showcases the compound's utility in constructing complex nitrogen-containing frameworks essential for drug development .

Case Study 2: Lactone Production

Another significant application of MDMB is its conversion into lactones. A study reported that heating MDMB at elevated temperatures in deuterated solvents led to high-yield production of lactones, demonstrating the compound's versatility and efficiency as a synthetic intermediate. The resultant lactones were then subjected to further transformations to yield valuable pharmaceutical agents .

Environmental Considerations

The synthesis and application of MDMB also raise environmental considerations. The methods developed for its synthesis often emphasize reducing waste and improving yield, aligning with green chemistry principles. For instance, processes that recycle unreacted materials and solvents have been reported, minimizing ecological impact while maximizing economic efficiency .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmaceutical IntermediatesUsed for synthesizing complex drugsKey building block for various APIs
Lactone SynthesisProduces butyrolactones under acidic conditionsHigh yields achieved through optimized conditions
Stereoselective SynthesisFacilitates formation of pyrrolidine derivativesEffective in creating stereochemically pure products

Mechanism of Action

The mechanism of action of methyl 4,4-dimethoxybutanoate involves its participation in chemical reactions as a reactant or intermediate. The methoxy groups and ester functionality make it a versatile compound in organic synthesis. It can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Dimethoxybutanoic Acid

  • Molecular Formula : C₆H₁₂O₄
  • Synthesis: Derived via saponification of methyl 4,4-dimethoxybutanoate under acidic or basic conditions .
  • Key Differences: Property this compound 4,4-Dimethoxybutanoic Acid Physical State Liquid Likely solid (exact data unavailable) Boiling Point 191.8°C Higher (carboxylic acid H-bonding) Reactivity Stable ester; acetal-protected Acidic (pKa ~4-5 for similar acids) Applications Synthetic intermediate Precursor for salts or amides

The ester’s lower polarity and volatility make it preferable for reactions requiring anhydrous conditions, while the acid is suited for ionic or aqueous-phase chemistry.

5-Hydroxy-1-(Methylsulfonyl)Pyrrolidin-2-one

  • Molecular Formula: C₅H₉NO₃S
  • Structural Contrast : Contains a sulfonyl group and lactam ring, unlike the ester’s linear aliphatic chain with acetal and ester groups .
  • The lactam ring introduces rigidity, affecting conformational flexibility.

While this compound serves as a flexible building block, the sulfone-pyrrolidinone derivative is tailored for bioactive molecule design (e.g., caspase inhibitors) due to its heterocyclic and sulfone motifs.

Dimethyl Diphenyl Sulfone 4,4'-Dicarboxylate

  • Molecular Formula : C₁₆H₁₄O₆S
  • Key Properties: Property this compound Dimethyl Diphenyl Sulfone Dicarboxylate Molecular Weight 162.18 g/mol 334.34 g/mol Melting Point N/A (liquid) 195–196°C Density 1.009 g/cm³ 1.3994 g/cm³ (estimated) Aromaticity No Yes (diphenyl sulfone core)

The sulfone dicarboxylate’s aromaticity and symmetry contribute to its high melting point and solid-state stability, contrasting with the aliphatic ester’s liquid form. Its larger size and sulfone group make it suitable for polymer or coordination chemistry.

Biological Activity

Methyl 4,4-dimethoxybutanoate (MDMB) is a compound with the molecular formula C7H14O4C_7H_{14}O_4 and a molecular weight of 162.18 g/mol. It has garnered interest in various fields, particularly in organic synthesis and potential pharmaceutical applications. This article explores the biological activity of MDMB, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure:

  • Molecular Formula: C7H14O4C_7H_{14}O_4
  • CAS Number: 4220-66-0
  • Molecular Weight: 162.18 g/mol

MDMB features two methoxy groups attached to the butanoate backbone, which may influence its reactivity and biological interactions.

Research indicates that MDMB may exhibit various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that MDMB could possess antimicrobial effects against certain bacterial strains, although specific mechanisms remain to be fully elucidated .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to other bioactive compounds suggests potential interactions with enzyme active sites .

Case Studies

  • Antimicrobial Activity:
    A study evaluated the antimicrobial properties of MDMB against Staphylococcus aureus and Escherichia coli. Results demonstrated that MDMB exhibited moderate inhibitory effects, indicating potential as a lead compound for further development in antimicrobial therapies .
  • Enzyme Interaction Studies:
    In a biochemical analysis, MDMB was tested for its ability to inhibit the activity of specific dehydrogenases involved in fatty acid metabolism. The findings suggested that MDMB could modulate metabolic pathways by acting on these enzymes, thereby influencing lipid metabolism .

Research Findings

StudyFindings
MDMB showed moderate antimicrobial activity against E. coli and S. aureus.
Inhibition of key metabolic enzymes was observed, suggesting potential therapeutic applications in metabolic disorders.
Structural analysis indicated that the methoxy groups enhance interaction with enzyme active sites.

Safety and Toxicology

MDMB is classified under various safety categories with specific hazard statements, including warnings regarding skin irritation and respiratory issues upon exposure . As with any chemical compound intended for biological applications, thorough safety assessments are necessary before clinical use.

Q & A

Basic Questions

Q. What are the established synthesis methods for Methyl 4,4-dimethoxybutanoate?

  • Electrochemical Synthesis : this compound can be synthesized via electrochemical ring-opening of furan-2-carboxylic acid in methanol using a graphite electrode. This method avoids harsh reagents and enables controlled reaction conditions .
  • Acid-Catalyzed Esterification : An alternative approach involves refluxing 4-(3,4-dimethoxyphenyl)butanoic acid with methanol and sulfuric acid (H₂SO₄) as a catalyst. This method requires careful temperature control and post-reaction purification .
  • Comparison : The electrochemical method offers better selectivity, while the acid-catalyzed route may yield byproducts requiring chromatography for purification.

Q. How can this compound be characterized using spectroscopic methods?

  • Structural Identification : Use NMR (¹H and ¹³C) to confirm the ester and acetal functional groups. The SMILES string (COC(CCC(=O)OC)OC) and InChI key (MMRXJPOAPCEDLP-UHFFFAOYSA-N) from databases provide reference standards for spectral matching .
  • Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion peak at m/z 162.184 (C₇H₁₄O₄) and fragmentation patterns consistent with the methoxy and ester groups .

Properties

IUPAC Name

methyl 4,4-dimethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-9-6(8)4-5-7(10-2)11-3/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRXJPOAPCEDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325708
Record name Methyl 4,4-dimethoxybutyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4220-66-0
Record name 4220-66-0
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Record name Methyl 4,4-dimethoxybutyrate
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Record name methyl 4,4-dimethoxybutanoate
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Synthesis routes and methods

Procedure details

To 0.5 moles of diethylmalonate in 0.5 liters of dry benzene is added 0.5 moles of sodium hydride cautiously and the mixture stirred until hydrogen evolution ceases. Then 0.5 moles of bromoacetaldehydedimethylacetal [(CH3O)2 --CH--CH2 --Br] in 100 ml. of benzene is added and the mixture stirred overnight followed by refluxing for 2 hours. The reaction mixture is cooled, washed with water and purified by vacuum distillation to give β,β-dimethoxyethylmalonic acid diethyl ester. A mixture of 5 g. of this ester in 100 ml. of ethanol containing 5 g. of sodium hydroxide is heated under reflux until evolution of carbon dioxide ceases. The reaction mixture is then saturated with carbon dioxide and evaporated to dryness under vacuum. The residue is suspended in 50 ml. of dry dimethylformamide to which is added a large excess of methyl iodide. The reaction mixture is stirred at room temperature for about 24 hours and then poured into water. The resulting mixture is extracted with ether and the ether extracts combined, washed with water and evaporated to give 4,4-dimethoxybutyric acid methyl ester which is purified by distillation. A mixture of 4 g. of this methyl ester, 50 ml. of dry tetrahydrofuran and 1.1 equivalents of lithium aluminum hydride is refluxed overnight. The reaction mixture is allowed to cool and then filtered with water. This mixture is extracted with ether and the ether extracts are combined, washed, dried and evaporated to dryness to afford 4,4-dimethoxybutanol [(CH3O)2 --CH--CH2 --CH2 --CH2 --OH].
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 4,4-dimethoxybutanoate
Methyl 4,4-dimethoxybutanoate
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Methyl 4,4-dimethoxybutanoate
Methyl 4,4-dimethoxybutanoate
Methyl 4,4-dimethoxybutanoate

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